molecular formula C9H4F3NO2 B154270 5-(Trifluoromethyl)isoindoline-1,3-dione CAS No. 1997-41-7

5-(Trifluoromethyl)isoindoline-1,3-dione

Cat. No. B154270
CAS RN: 1997-41-7
M. Wt: 215.13 g/mol
InChI Key: HOZNTWKAAKPCPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Trifluoromethyl)isoindoline-1,3-dione is a chemical compound with the CAS Number: 1997-41-7 and Linear Formula: C9H4F3NO2 . It is a white to yellow solid with a molecular weight of 215.13 . The IUPAC name is 5-(trifluoromethyl)-1H-isoindole-1,3(2H)-dione .


Molecular Structure Analysis

The InChI Code for 5-(Trifluoromethyl)isoindoline-1,3-dione is 1S/C9H4F3NO2/c10-9(11,12)4-1-2-5-6(3-4)8(15)13-7(5)14/h1-3H,(H,13,14,15) .


Physical And Chemical Properties Analysis

5-(Trifluoromethyl)isoindoline-1,3-dione has a melting point of 168.5-169.5 °C and a density of 1.525±0.06 g/cm3 . It should be stored at a temperature of 2-8 °C .

Scientific Research Applications

Medicinal Chemistry: Dopamine Receptor Modulation

5-(Trifluoromethyl)isoindoline-1,3-dione derivatives have been studied for their potential to modulate dopamine receptors, particularly the D2 receptor . This modulation suggests possible applications as antipsychotic agents. A green synthesis technique for these compounds has been developed, and in silico analysis suggests that they have good properties as ligands of the dopamine receptor D2 .

Neurodegenerative Disease Treatment

The inhibition of β-amyloid protein aggregation by isoindoline-1,3-dione compounds indicates a potential capacity in the treatment of Alzheimer’s disease. This application is particularly significant given the urgent need for effective treatments for neurodegenerative diseases .

Pharmaceutical Synthesis Intermediates

Isoindolines, including the trifluoromethyl variant, are important intermediates in the synthesis of new drugs. They are present in many synthetic compounds, natural products, and bioactive small molecules, displaying a wide array of biological activity .

Herbicide and Pesticide Development

The chemical structure of 5-(Trifluoromethyl)isoindoline-1,3-dione makes it a candidate for use in the development of herbicides and pesticides. The trifluoromethyl group can enhance the polarity, stability, and lipophilicity of these compounds, which is beneficial for such applications .

Colorants and Dyes

Due to their aromatic nature and the presence of carbonyl groups, these compounds have potential applications in the field of colorants and dyes. Their structural properties allow for diverse chemical reactivity, which is crucial in the synthesis of various colorants .

Polymer Additives

The unique chemical reactivity of 5-(Trifluoromethyl)isoindoline-1,3-dione also lends itself to the development of polymer additives. These additives can improve the properties of polymers, such as durability and resistance to environmental factors .

Organic Synthesis

The compound’s reactivity is leveraged in organic synthesis, where it can be used to construct complex molecular architectures. This is particularly useful in the synthesis of bioactive molecules or materials with specific physical properties .

Safety and Hazards

The safety information for 5-(Trifluoromethyl)isoindoline-1,3-dione includes the following hazard statements: H302 and H317 . The precautionary statements include P280 and P305+P351+P338 .

Future Directions

Isoindoline-1,3-dione derivatives, including 5-(Trifluoromethyl)isoindoline-1,3-dione, are the focus of much research due to their presence in a wide array of bioactive molecules . They have potential use in chemical production and clinical medicine .

Mechanism of Action

Target of Action

The primary target of 5-(Trifluoromethyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement.

Mode of Action

The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the downstream signaling pathways.

Biochemical Pathways

The affected pathways primarily involve the dopaminergic system. The modulation of the dopamine receptor D2 can influence various downstream effects, potentially impacting processes such as motor control and reward mechanisms .

Pharmacokinetics

The compound was tested in silico to predict its affinities and some pharmacokinetic parameters

Result of Action

properties

IUPAC Name

5-(trifluoromethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO2/c10-9(11,12)4-1-2-5-6(3-4)8(15)13-7(5)14/h1-3H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZNTWKAAKPCPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70301839
Record name 5-(Trifluoromethyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)isoindoline-1,3-dione

CAS RN

1997-41-7
Record name 1997-41-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146587
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(Trifluoromethyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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